1H-Pyrazole-3-thiol
Overview
Description
1H-Pyrazole-3-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. This compound is characterized by the presence of a thiol group (-SH) attached to the third carbon of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Scientific Research Applications
1H-Pyrazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-thiol can be synthesized through various methodsAnother method includes the reaction of pyrazole derivatives with thiolating agents under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated pyrazoles, alkylated pyrazoles.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1H-Pyrazole-5-thiol: Similar structure but with the thiol group at the fifth position.
Pyrazoline: Reduced form of pyrazole with different biological activities.
Uniqueness: 1H-Pyrazole-3-thiol is unique due to the specific positioning of the thiol group, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1,2-dihydropyrazole-3-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXOULDGSWPPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315560 | |
Record name | 1H-Pyrazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82358-00-7 | |
Record name | 1H-Pyrazole-3-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82358-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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